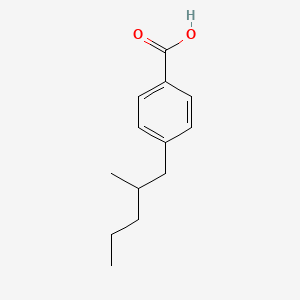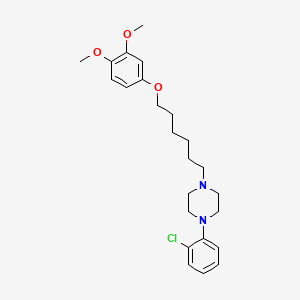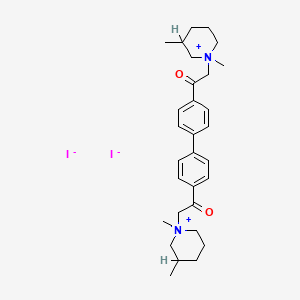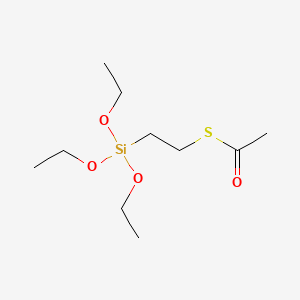
4-(2-Methylpentyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpentyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzoic acid core with a 2-methylpentyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 2-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpentyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, sulfonic acids, and halogenated benzoic acids.
Scientific Research Applications
4-(2-Methylpentyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methylpentyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to its modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylbutyl)benzoic acid
- 4-(2-Ethylhexyl)benzoic acid
- 4-(2-Propylheptyl)benzoic acid
Uniqueness
4-(2-Methylpentyl)benzoic acid stands out due to its specific alkyl chain length and branching, which can influence its physical properties, reactivity, and biological activities. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and efficacy in various applications .
Properties
CAS No. |
38861-90-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(2-methylpentyl)benzoic acid |
InChI |
InChI=1S/C13H18O2/c1-3-4-10(2)9-11-5-7-12(8-6-11)13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
ITAISUHROJYPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)








![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)


![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
